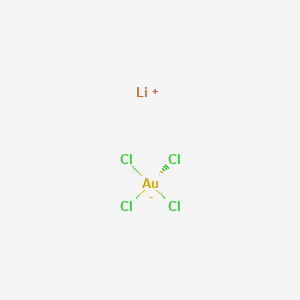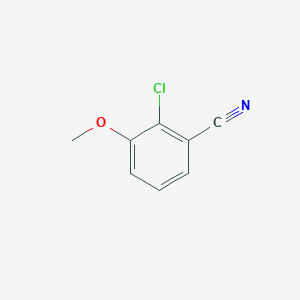
Bis(trifluorometanosulfonil)imida de tetrabutilamonio
Descripción general
Descripción
Tetrabutylammonium bis-trifluoromethanesulfonimidate (TBAT) is an organic compound used as a reagent in organic synthesis. It is a quaternary ammonium salt with the formula [(CH3)3C]2N+[CH2CF3SO3]-. TBAT is a colorless solid that is insoluble in water, but soluble in organic solvents. It is a useful reagent for the synthesis of various organic compounds.
Aplicaciones Científicas De Investigación
Electrolitos en dispositivos de almacenamiento de energía
Bis(trifluorometanosulfonil)imida de tetrabutilamonio: se utiliza como un nuevo tipo de electrolito, particularmente en condensadores de doble capa eléctrica (EDLC) . Estos condensadores, también conocidos como supercondensadores o ultracondensadores, almacenan energía mediante la separación electrostática de cargas. La estabilidad y la naturaleza iónica del compuesto lo convierten en un excelente candidato para EDLC de alto rendimiento, que se utilizan en aplicaciones que requieren ciclos rápidos de carga y descarga durante períodos prolongados.
Actuadores de alta temperatura
El compuesto sirve como un actuador para sistemas de control de temperatura debido a su notable sostenibilidad a altas temperaturas . Los actuadores son dispositivos que convierten la energía en movimiento. En este caso, This compound se puede utilizar para controlar los procesos térmicos en diversas aplicaciones industriales, demostrando resistencia a diferentes aniones y contribuyendo a la eficiencia y confiabilidad de las operaciones sensibles a la temperatura.
Espectroscopia y análisis electroquímico
Los investigadores emplean este compuesto en espectroscopia UV-Vis combinada con técnicas electroquímicas para desarrollar metodologías operando efectivas . Estas metodologías son cruciales para investigar las reacciones de reducción de oxígeno (ORR) y sus mecanismos en soluciones no acuosas. La comprensión de ORR es vital para el desarrollo de pilas de combustible y baterías de metal-aire.
Síntesis orgánica y catálisis
En el campo de la síntesis orgánica, This compound se utiliza como reactivo y catalizador . Sus fuertes propiedades iónicas mejoran la reactividad de ciertos sustratos, lo que lo hace valioso para promover reacciones que de otro modo podrían ser lentas o requerir condiciones severas.
Mecanismo De Acción
Target of Action
It is known to be used in electronic purposes .
Biochemical Pathways
It’s worth noting that the compound is used in electronic purposes, suggesting it may interact with certain biochemical pathways related to this field .
Result of Action
As a compound used for electronic purposes, it may have effects relevant to this field .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tetrabutylammonium bis-trifluoromethanesulfonimidate. It exhibits remarkable sustainability at high temperatures and demonstrates resilience towards various anions . Its hydrophobic nature enables dissolution in dimethylformamide and other organic solvents .
Análisis Bioquímico
Biochemical Properties
Tetrabutylammonium bis-trifluoromethanesulfonimidate plays a crucial role in biochemical reactions, particularly as an electrolyte in electrical double-layer capacitors . It interacts with various enzymes and proteins, facilitating or inhibiting biochemical reactions. The compound’s hydrophobic nature allows it to dissolve in organic solvents like dimethylformamide, enhancing its interaction with hydrophobic biomolecules . These interactions can modulate the activity of enzymes and proteins, influencing biochemical pathways and cellular functions.
Cellular Effects
Tetrabutylammonium bis-trifluoromethanesulfonimidate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell membranes and intracellular proteins can alter signal transduction pathways, leading to changes in gene expression and metabolic activities . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
The molecular mechanism of Tetrabutylammonium bis-trifluoromethanesulfonimidate involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction . It can also influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are critical for understanding the compound’s effects on cellular functions and biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tetrabutylammonium bis-trifluoromethanesulfonimidate can change over time. The compound is known for its stability, but it can degrade under certain conditions, affecting its long-term impact on cellular functions . Studies have shown that prolonged exposure to the compound can lead to changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental designs.
Dosage Effects in Animal Models
The effects of Tetrabutylammonium bis-trifluoromethanesulfonimidate vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular functions, while higher doses can lead to significant changes in cell signaling pathways and metabolic activities . Toxic or adverse effects can occur at very high doses, emphasizing the need for careful dosage optimization in experimental studies.
Metabolic Pathways
Tetrabutylammonium bis-trifluoromethanesulfonimidate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s influence on these pathways can lead to changes in cellular metabolism, affecting energy production, biosynthesis, and other metabolic processes.
Transport and Distribution
Within cells and tissues, Tetrabutylammonium bis-trifluoromethanesulfonimidate is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its overall impact on cellular functions. Understanding these transport mechanisms is essential for optimizing the compound’s use in biochemical research.
Subcellular Localization
The subcellular localization of Tetrabutylammonium bis-trifluoromethanesulfonimidate is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect the compound’s interactions with biomolecules and its overall impact on cellular processes.
Propiedades
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;tetrabutylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C2F6NO4S2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-16H2,1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAPFDTWIGBCQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36F6N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584990 | |
| Record name | N,N,N-Tributylbutan-1-aminium bis(trifluoromethanesulfonyl)azanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
210230-40-3 | |
| Record name | N,N,N-Tributylbutan-1-aminium bis(trifluoromethanesulfonyl)azanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrabutylammonium bis-trifluoromethanesulfonimidate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



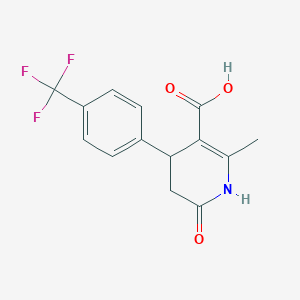
![2-(5-Bromo-7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid](/img/structure/B1602478.png)
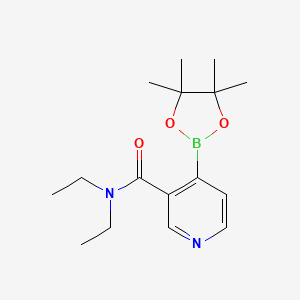
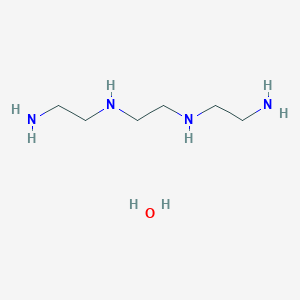

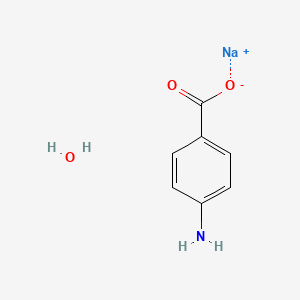
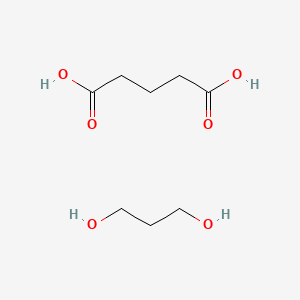
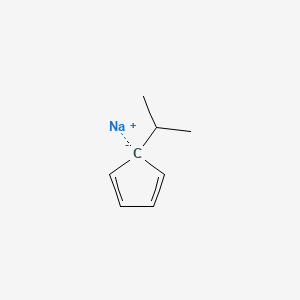
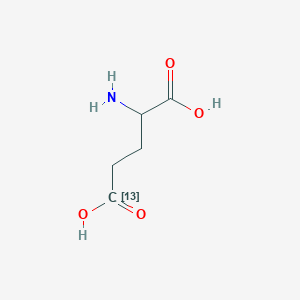

![(3R,4S,5R,6S)-6-[(1R)-1,2-Dihydroxyethyl]oxane-2,3,4,5-tetrol](/img/structure/B1602495.png)
